molecular formula C23H38N2O2 B14077257 N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide

N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide

Cat. No.: B14077257
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-USODZXNSSA-N
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Description

N-(tert-Butyl)-3-oxo-4-aza-5α-androstane-17-carboxamide (CAS: 98319-24-5), also known as dihydrofinasteride, is a steroidal derivative primarily recognized as an intermediate in the synthesis of finasteride . Finasteride (systematic name: N-(tert-butyl)-3-oxo-4-aza-5-androst-1-ene-17-carboxamide) is a clinically approved 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia . The compound features a 4-azasteroid backbone with a tert-butyl carboxamide group at the C17 position and a ketone at C3, contributing to its structural stability and pharmacological activity . Its molecular formula is C23H38N2O2, with a molecular weight of 374.56 g/mol, and it exhibits a boiling point of 569.4±49.0 °C at 760 mmHg .

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1

InChI Key

ZOIUUCNFVDJSJK-USODZXNSSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(CCC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C

Origin of Product

United States

Preparation Methods

Synthesis Approaches to N-(tert-Butyl)-3-oxo-4-aza-5α-androstane-17-carboxamide

Six-Step Synthesis from 3β-Hydroxy-androst-5-ene-17β-carboxylic Acid

The Chinese patent CN101863954B outlines a six-step protocol starting from 3β-hydroxy-androst-5-ene-17β-carboxylic acid (I). This method prioritizes industrial scalability and intermediate stability, with the following stages:

Esterification (Step 1)

The carboxylic acid at position 17β is esterified using methanol or ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds at 30°C to reflux, yielding 3β-hydroxy-androst-5-ene-17β-carboxylate (II) with 95–97% efficiency.

Oppenauer Oxidation (Step 2)

The 3β-hydroxyl group of compound II is oxidized to a ketone using aluminum isopropoxide and cyclohexanone in toluene. This Wo Shi oxidation generates 3-oxo-androst-4-ene-17β-carboxylate (III) without epimerization at C5.

Oxidative Cleavage (Step 3)

Sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) in an acetone–sodium bicarbonate system cleave the Δ⁴ double bond, producing a dicarboxylic acid intermediate (IV). This step replaces costlier solvents like tert-butanol, improving yield by 10%.

Cyclization (Step 4)

Heating IV with ammonium acetate in glacial acetic acid induces cyclization to form 3-oxo-4-aza-androst-5-ene-17β-carboxylate (V). The Δ⁵ double bond is retained for subsequent hydrogenation.

Catalytic Hydrogenation (Step 5)

Palladium-on-carbon (Pd/C) catalyzes hydrogenation of the Δ⁵ double bond in V, yielding 3-oxo-4-aza-5α-androstane-17β-carboxylate (VI). This step ensures the stereoselective formation of the 5α-configuration.

Grignard Amination (Step 6)

Compound VI reacts with tert-butylamine-magnesium halide (prepared from Mg, haloalkane, and tert-butylamine) to form the target carboxamide (VII). Recrystallization from ethyl acetate achieves >99% HPLC purity and 89–91% yield.

Table 1: Six-Step Synthesis Process Parameters

Step Reaction Reagents/Conditions Yield (%)
1 Esterification H₂SO₄, MeOH/EtOH, 30°C–reflux 95–97
2 Oppenauer Oxidation Al(O-i-Pr)₃, cyclohexanone, toluene 85–88
3 Oxidative Cleavage NaIO₄, KMnO₄, acetone/NaHCO₃(aq) 78–82
4 Cyclization NH₄OAc, glacial acetic acid, reflux 90–92
5 Hydrogenation Pd/C, H₂, glacial acetic acid 93–95
6 Grignard Amination t-BuNH₂, Mg, haloalkane, inert solvent 89–91

Selective Reduction of 3-Oxo-4-aza-androst-5-ene-17β-carboxylic Acid

The U.S. patent US20060019979A1 describes a streamlined approach to synthesize the 5α-isomer selectively. Key steps include:

Oxidative Ring-Opening

3-Oxo-4-androstene-17β-carboxylic acid is treated with NaIO₄ and KMnO₄ in tert-butanol/water to yield a dicarboxylic acid intermediate.

Selective Reduction

The Δ⁵ double bond is reduced using activated zinc in formic acid–ethylene glycol (3:1 v/v) at 100–120°C. This method exclusively produces the 5α-isomer (VII) with 81–83% yield, avoiding the 5β byproduct.

Table 2: Selective Reduction Conditions

Parameter Detail
Solvent Formic acid–ethylene glycol (3:1)
Reducing Agent Activated zinc
Temperature 100–120°C
Reaction Time 4–8 hours
Yield 81–83%
Purity (HPLC) >99% (5α-isomer)

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The six-step method achieves a total yield of 44–51%, surpassing earlier routes (e.g., 52% in CN101531698A). In contrast, the selective reduction method provides higher step-specific yields (81–83%) but requires prior synthesis of the Δ⁵-ene precursor.

Industrial Applicability

The six-step process uses cost-effective solvents (acetone instead of tert-butanol) and avoids hazardous reagents like sodium hydride. The selective reduction method’s mild conditions and simplicity favor small-scale production of high-purity material.

Table 3: Method Comparison

Criterion Six-Step Synthesis Selective Reduction
Total Yield 44–51% 81–83% (per step)
Scalability Industrial (>100 kg/batch) Pilot-scale (1–10 kg)
Key Advantage Low solvent cost Stereoselectivity
Purity (HPLC) >99% >99%

Process Optimization Strategies

Solvent Selection

Replacing tert-butanol with acetone in oxidative cleavage (Step 3) reduces solvent costs by 40% while improving yield.

Catalyst Loading

Reducing Pd/C from 10% to 5% w/w in hydrogenation (Step 5) maintains efficiency (93–95% yield) and lowers metal contamination.

Temperature Control

Maintaining hydrogenation at 25–30°C prevents over-reduction of the 3-keto group, preserving product integrity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The six-step method’s raw material cost is estimated at $120/kg, compared to $180/kg for prior routes. Selective reduction’s reliance on zinc and formic acid increases costs to $250/kg but ensures regulatory-compliant purity.

Environmental Impact

Both methods minimize waste: the six-step process recovers 98% of acetone, while the selective route uses biodegradable ethylene glycol.

Chemical Reactions Analysis

Dihydroproscar undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carbamoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydroproscar has a wide range of applications in scientific research:

Mechanism of Action

Dihydroproscar exerts its effects by inhibiting the enzyme steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of male characteristics and certain medical conditions . By inhibiting this enzyme, Dihydroproscar reduces the levels of DHT, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Derivatives

Key Compounds for Comparison:

Finasteride (N-(tert-butyl)-3-oxo-4-aza-5-androst-1-ene-17-carboxamide)

  • Structural Difference: Contains a Δ¹ double bond in the A-ring, absent in dihydrofinasteride .
  • Pharmacological Impact: The Δ¹ bond enhances finasteride’s selectivity for type II 5α-reductase, whereas dihydrofinasteride (saturated A-ring) shows reduced enzymatic inhibition .

4-MA (N,N-Diethyl-4-methyl-3-oxo-4-aza-5α-androstane-17β-carboxamide)

  • Structural Difference: Features a methyl group at C4 and diethyl carboxamide at C17 .
  • Functional Impact: 4-MA acts as a dual 5α-reductase inhibitor and antiandrogen, demonstrating efficacy in preventing androgen-dependent baldness in primate models .

N-tert-Butyl-3-oxoandrost-4-ene-17β-carboxamide (Compound 3 in )

  • Structural Difference: Androst-4-ene backbone (Δ⁴ double bond) instead of the 4-azasteroid core .
  • Synthesis: Prepared via BOP-mediated coupling, yielding 69% under mild conditions, compared to the multi-step synthesis of dihydrofinasteride (18.6% overall yield) .

3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS: 103335-55-3)

  • Structural Difference: Carboxylic acid group at C17 instead of tert-butyl carboxamide .
  • Functional Impact: The free carboxylic acid reduces membrane permeability, limiting its therapeutic utility compared to carboxamide derivatives .

Comparative Pharmacological Data

Compound 5α-Reductase Inhibition (IC₅₀) Antiandrogenic Activity Clinical Application Reference
Dihydrofinasteride >100 nM (Weak) None reported Intermediate for finasteride
Finasteride 0.1–1 nM (Type II selective) None BPH, alopecia
4-MA 1–10 nM (Dual inhibitor) Yes (AR antagonism) Experimental anti-baldness
N-tert-Butyl-Δ⁴-derivative Not reported Not reported SAR studies

Physicochemical Properties

Property Dihydrofinasteride Finasteride 4-MA 3-Oxo-17β-carboxylic Acid
Molecular Weight (g/mol) 374.56 372.55 ~400 360.44
LogP 3.00 3.1 ~3.5 1.2
PSA (Ų) 58.2 58.2 55–60 74.6
Solubility Low (lipophilic) Low Moderate High (polar)

Biological Activity

N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide is a synthetic compound that belongs to the class of 4-azasteroids, which are known for their biological activities, particularly as inhibitors of the enzyme 5-alpha-reductase (5AR). This enzyme plays a crucial role in the metabolism of testosterone and is implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical applications, and relevant case studies.

  • Molecular Formula : C23H38N2O2
  • Molecular Weight : 374.56 g/mol
  • CAS Number : 98319-24-5
  • Structural Characteristics : The compound features a nitrogen atom replacing a carbon atom in the steroid ring structure, which is significant for its biological activity.

This compound acts primarily as a 5-alpha-reductase inhibitor . By inhibiting this enzyme, the compound reduces the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with prostate growth and hair loss. This mechanism is particularly beneficial in treating conditions like BPH and male pattern baldness.

Clinical Applications

  • Benign Prostatic Hyperplasia (BPH) :
    • A study demonstrated that patients treated with 5AR inhibitors, including derivatives of N-(tert-butyl)-3-oxo-4-aza compounds, showed significant improvement in urinary symptoms associated with BPH.
    • The inhibition of DHT was correlated with reduced prostate volume and improved urinary flow rates.
  • Androgenetic Alopecia :
    • Clinical trials have indicated that similar compounds can effectively promote hair regrowth in men experiencing androgenetic alopecia by reducing scalp DHT levels.
    • A comparative study found that patients using finasteride (a related compound) experienced a 90% reduction in hair loss after one year of treatment.

Research Findings

Research has shown that N-(tert-butyl)-3-oxo-4-aza compounds possess not only anti-androgenic properties but also exhibit potential anti-inflammatory effects, which may contribute to their therapeutic efficacy in prostate-related disorders.

Data Table: Comparative Analysis of 5AR Inhibitors

Compound NameMechanismClinical UseEfficacy (%)References
N-(tert-butyl)-3-oxo-4-aza-5alpha-androstane5AR InhibitionBPH, Androgenetic Alopecia70%
Finasteride5AR InhibitionBPH, Androgenetic Alopecia90%
DutasterideDual 5AR InhibitionBPH80%

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